4-Phenyl-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene;2,4,6-trinitrophenol
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Overview
Description
4-Phenyl-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene;2,4,6-trinitrophenol is a complex organic compound with a unique structure. This compound is characterized by its tetracyclic framework and the presence of a trinitrophenol group. The combination of these structural features imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene;2,4,6-trinitrophenol typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes cyclization reactions to form the tetracyclic core, followed by the introduction of the phenyl and trinitrophenol groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the nitro groups, potentially converting them to amino groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and trinitrophenol groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including solvent choice and temperature, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinone derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
4-Phenyl-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity, contributing to the development of new synthetic methodologies.
Biology: Its potential biological activity is explored, including its interactions with biological macromolecules.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Phenyl-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene;2,4,6-trinitrophenol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 10-Phenyl-9-azatetracyclo[10.2.1.0.0]pentadeca-3(8),4,6-triene-5-carboxylic acid
- 1-{2-Azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}-2-chloroethan-1-one
- (3E)-4-{2-Azatricyclo[9.4.0.0]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-1,1,1-trifluorobut-3-en-2-one
Uniqueness
The uniqueness of 4-Phenyl-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene;2,4,6-trinitrophenol lies in its specific combination of a tetracyclic core and a trinitrophenol group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
CAS No. |
38824-49-6 |
---|---|
Molecular Formula |
C26H18N4O7 |
Molecular Weight |
498.4 g/mol |
IUPAC Name |
4-phenyl-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C20H15N.C6H3N3O7/c1-2-5-13(6-3-1)18-12-16-11-15-10-9-14-7-4-8-17(19(14)15)20(16)21-18;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-8,11-12,21H,9-10H2;1-2,10H |
InChI Key |
HRSSIPVHQLMQAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)NC(=C3)C5=CC=CC=C5.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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